2-(2-Cyclohexylethoxy)adenosine

描述

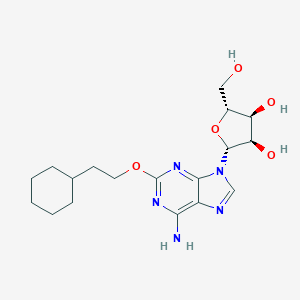

2-(2-Cyclohexylethoxy)adenosine is a synthetic adenosine analogue known for its potent and selective agonistic activity on adenosine A1 receptors. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclohexylethoxy)adenosine typically involves the alkylation of adenosine with 2-(2-cyclohexylethoxy)ethyl bromide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

化学反应分析

Chemical Modifications and Reactivity

CHEA’s structure allows targeted modifications to enhance receptor affinity or pharmacokinetic properties:

-

2-Position Substitution : The cyclohexylethoxy group is critical for A₂AR selectivity. Replacement with smaller alkyl chains reduces binding potency, while bulkier groups (e.g., 4-methylphenethyl) increase lipophilicity but decrease solubility .

-

Ribose Modifications : Hydroxyl groups on the ribose moiety can be phosphorylated or converted to uronamides to alter membrane permeability .

Key Stability Considerations :

-

Hydrolysis : The glycosidic bond between ribose and adenine is stable under physiological pH but susceptible to enzymatic cleavage by adenosine deaminase .

-

Oxidation : The cyclohexylethoxy group is resistant to oxidation, enhancing metabolic stability compared to unsubstituted adenosine .

Pharmacological Interactions

CHEA acts as a potent and selective A₂A adenosine receptor agonist. Binding studies reveal:

| Parameter | Value | Source |

|---|---|---|

| A₂A Receptor EC₅₀ | 1 nM (rat coronary vasculature) | PMC3476067 |

| Selectivity (A₂A vs. A₁) | 8,700-fold | PMC3476067 |

| Functional Activity | Coronary vasodilation | PMC3476067 |

Mechanism :

-

The cyclohexylethoxy group engages in hydrophobic interactions with residues in the A₂AR binding pocket (e.g., Phe168, Leu249) .

-

The ribose hydroxyls form hydrogen bonds with Asn253 and His278, stabilizing the active receptor conformation .

Comparative Analysis with Analogues

CHEA’s pharmacological profile distinguishes it from other adenosine derivatives:

| Compound | Structure | A₂A Affinity (EC₅₀) | Selectivity |

|---|---|---|---|

| CHEA | 2-Cyclohexylethoxy | 1 nM | 8,700-fold |

| CGS 21680 | 2-[(2-Carboxyethyl)phenylethylamino] | 21 nM | 140-fold |

| MPEA | 2-[2-(4-Methylphenyl)ethoxy] | 190 pM | 44,000-fold |

MPEA, though more potent, exhibits poorer blood-brain barrier penetration due to higher polarity .

科学研究应用

Functional Characterization of Adenosine Receptors

The compound has been utilized in various studies to characterize the functionality of adenosine A₂ receptors in different cell lines, including:

- Jurkat Cells : Human T-cell leukemia cells used to study immune responses.

- PC12 Cells : Rat pheochromocytoma cells employed in neurobiology research.

In these studies, 2-(2-Cyclohexylethoxy)adenosine demonstrated significant effects on cyclic AMP (cAMP) accumulation, indicating its role in intracellular signaling pathways.

Interaction Studies

Research has shown that this compound interacts selectively with A₂ receptors. These studies typically involve:

- Binding Affinity Assays : To determine the strength of interaction between the compound and adenosine receptors.

- Functional Assays : To assess the physiological responses triggered by receptor activation.

Potential Therapeutic Applications

Due to its pharmacological properties, this compound may have several therapeutic applications:

- Cardiovascular Disorders : Modulating adenosine signaling can help manage conditions like hypertension and heart failure.

- Neurological Disorders : Potential applications in neuroprotection and treatment of neurodegenerative diseases due to its ability to influence neurotransmitter release and neuronal survival.

作用机制

2-(2-Cyclohexylethoxy)adenosine exerts its effects primarily through the activation of adenosine A1 receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently affects various downstream signaling pathways, leading to physiological effects such as vasodilation, reduced heart rate, and neuroprotection .

相似化合物的比较

- 2-(2-Phenylethoxy)adenosine

- 2-(2-Methylphenylethoxy)adenosine

- 2-Hexyloxyadenosine

Comparison: 2-(2-Cyclohexylethoxy)adenosine is unique due to its high selectivity and potency for adenosine A1 receptors compared to other analogues. This selectivity makes it a valuable tool in both research and potential therapeutic applications.

生物活性

2-(2-Cyclohexylethoxy)adenosine, also known as CX-5461, is a synthetic derivative of adenosine that has garnered attention for its potential therapeutic applications, particularly in muscle contraction and as an agonist at adenosine receptors. This compound's biological activity is primarily attributed to its interaction with various adenosine receptor subtypes, particularly the A₂ subtype, which plays a significant role in numerous physiological processes.

- IUPAC Name : this compound

- CAS Number : 131933-18-1

- Molecular Formula : C₁₄H₁₉N₅O₃

This compound acts as an agonist at adenosine receptors, particularly the A₂A and A₂B subtypes. The activation of these receptors leads to various downstream effects, including vasodilation, modulation of neurotransmitter release, and enhancement of muscle contraction. This compound has been shown to increase intracellular cyclic AMP (cAMP) levels, which is crucial for muscle contraction and other cellular processes .

1. Muscle Contraction

Research indicates that this compound enhances muscle contraction through its action on adenosine receptors. In vitro studies have demonstrated that this compound can significantly increase the force of muscle contractions in skeletal muscle preparations. This effect is likely mediated by increased cAMP levels leading to enhanced calcium ion influx during excitation-contraction coupling .

2. Antitumor Activity

CX-5461 has been investigated for its antitumor properties, particularly in the context of targeting cancer cells. Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating adenosine receptors that trigger pro-apoptotic pathways. The ability to selectively induce cell death in tumor cells while sparing normal cells presents a promising avenue for cancer therapy .

3. Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation. The activation of A₂A receptors has been linked to protective mechanisms against neurodegeneration, suggesting potential applications in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMUQIWMOXQFBP-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927411 | |

| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131933-18-1 | |

| Record name | 2-(2-Cyclohexylethoxy)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131933181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2-Cyclohexylethoxy)adenosine interact with adenosine receptors and what are the downstream effects?

A1: this compound acts as a potent and selective agonist at the A2 adenosine receptor subtype. [] This interaction primarily affects the coronary arteries, leading to vasodilation. [] While it shows low activity at the A1 adenosine receptor, it does not significantly impact the atrioventricular node. []

Q2: What is the structure-activity relationship (SAR) of this compound, and how do structural modifications impact its activity?

A2: Research indicates that increasing the size and hydrophobicity of the alkyl group at the C-2 position of adenosine analogs generally leads to enhanced potency at the A2 receptor. [] This is exemplified by this compound, which exhibits high potency due to its bulky and hydrophobic cyclohexylethoxy group at the C-2 position. Modifications that decrease the size or hydrophobicity of this group would likely diminish its A2 receptor agonistic activity.

Q3: What do in vitro studies reveal about the effects of this compound on ventricular myocytes?

A3: Studies using isolated ventricular myocytes from various species (guinea pig, rabbit, rat) found no significant effects of this compound on action potential duration, contractility, or cAMP accumulation. [] This suggests that, unlike its action on coronary arteries, this compound may not directly influence the electrophysiological or contractile properties of ventricular myocytes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。